Dibutyl 2-methylbut-2-enedioate
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Overview
Description
Dibutyl 2-methylbut-2-enedioate, also known as dibutyl citraconate, is an organic compound with the molecular formula C₁₃H₂₂O₄. It is a diester derived from citraconic acid and butanol. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2-methylbut-2-enedioate can be synthesized through the esterification of citraconic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-methylbut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Dibutyl 2-methylbut-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism by which dibutyl 2-methylbut-2-enedioate exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-methylbut-2-enedioate: Another ester derived from citraconic acid but with methyl groups instead of butyl groups.
Diethyl 2-methylbut-2-enedioate: Similar structure but with ethyl groups.
Dibutyl maleate: An ester derived from maleic acid, structurally similar but with different reactivity.
Uniqueness
Dibutyl 2-methylbut-2-enedioate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes .
Properties
CAS No. |
22644-92-4 |
---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
dibutyl 2-methylbut-2-enedioate |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
CBTPGSGIWLRAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C(C)C(=O)OCCCC |
Origin of Product |
United States |
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